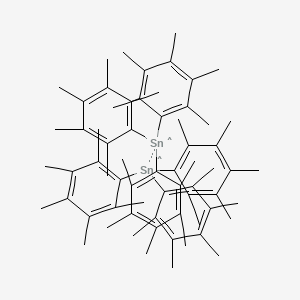
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane is a unique organotin compound characterized by its complex structure, which includes six pentamethylphenyl groups attached to a distannane core
准备方法
The synthesis of 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane typically involves the reaction of hexakis(2,3,4,5,6-pentamethylphenyl)tin with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
化学反应分析
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The pentamethylphenyl groups can be substituted with other functional groups using appropriate reagents, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its organotin structure.
Medicine: Studies are being conducted to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane exerts its effects involves interactions with various molecular targets. The tin atoms in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in catalysis and other applications.
相似化合物的比较
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane can be compared with other similar organotin compounds, such as:
Hexakis(phenyl)distannane: This compound has phenyl groups instead of pentamethylphenyl groups, leading to different chemical properties and reactivity.
Hexakis(methyl)distannane: The presence of methyl groups results in a simpler structure with different applications and reactivity.
Hexakis(tert-butyl)distannane: The bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and applications.
属性
CAS 编号 |
83183-39-5 |
|---|---|
分子式 |
C66H90Sn2 |
分子量 |
1120.8 g/mol |
InChI |
InChI=1S/6C11H15.2Sn/c6*1-7-6-8(2)10(4)11(5)9(7)3;;/h6*1-5H3;; |
InChI 键 |
FTARJJYFRNKNEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


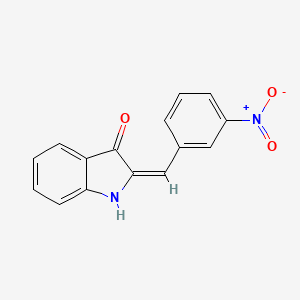
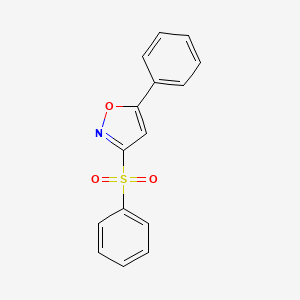
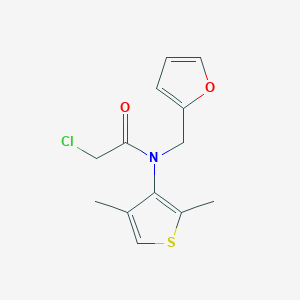

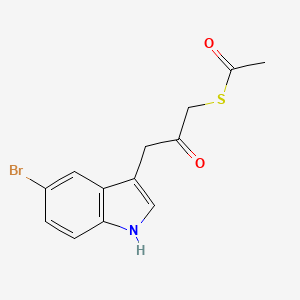

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
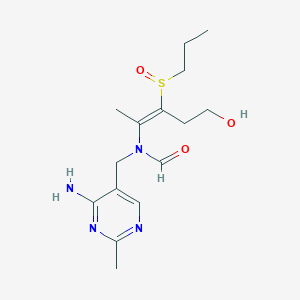

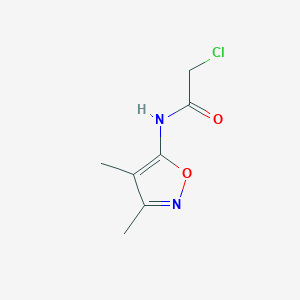
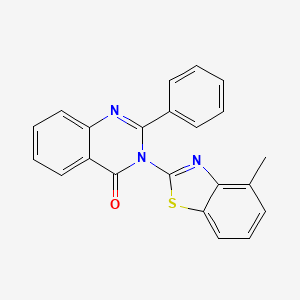
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)

![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
